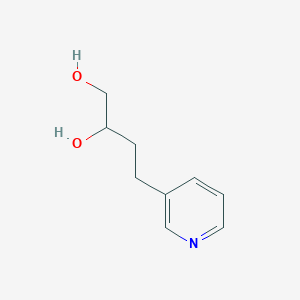
4-(3-Pyridyl)-1,2-butanediol
Descripción general
Descripción
4-(3-Pyridyl)-1,2-butanediol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block in Synthesis : 4-(3-Pyridyl)-1,2-butanediol serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that exhibit distinct properties.
- Ligand in Coordination Chemistry : The compound can form coordination complexes with metal ions, which are valuable in catalysis and materials science.
Biology
- Biological Pathways : Research indicates that this compound may interact with specific enzymes and biological pathways. Its unique structure allows it to modulate enzyme activity, making it a candidate for studying biochemical processes.
- Antioxidant Activity : Preliminary studies have demonstrated that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cells.
Medicine
- Potential Therapeutic Effects : The compound is being explored for its potential therapeutic applications, particularly in drug development. Its interactions with biological targets may lead to the development of new pharmaceuticals.
- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, suggesting its potential use in treating infections .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound using various in vitro assays. The results indicated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models. This suggests its potential application as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was assessed against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on bacterial growth, indicating its potential use as an antimicrobial agent in clinical settings.
Análisis De Reacciones Químicas
Oxidation Reactions
4-(3-Pyridyl)-1,2-butanediol undergoes oxidation primarily at its hydroxyl groups. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the vicinal diol to α-ketobutyric acid derivatives, with the pyridyl group remaining intact.
-
Enzymatic oxidation by alcohol dehydrogenases produces 4-(3-pyridyl)-2-hydroxybutyraldehyde, a precursor for nicotinic acid derivatives .
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | α-Ketobutyric acid derivative | 78% | 0°C, 2 h, H₂SO₄ catalyst |
| Alcohol dehydrogenase | 2-Hydroxybutyraldehyde derivative | 62% | pH 7.4, 37°C, NAD⁺ cofactor |
Reduction Reactions
The compound participates in selective reductions:
-
Lithium aluminum hydride (LiAlH₄) reduces ester or carbonyl groups introduced during derivatization but leaves the pyridyl ring unaffected.
-
Catalytic hydrogenation (Pd/C, H₂) saturates the pyridyl ring to piperidine under high-pressure conditions .
Esterification and Etherification
The hydroxyl groups facilitate nucleophilic substitutions:
-
Acetic anhydride forms mono- and di-acetylated derivatives, with selectivity controlled by reaction time and temperature.
-
Methanesulfonyl chloride generates mesylates for further cross-coupling reactions.
| Reagent | Product | Selectivity | Conditions |
|---|---|---|---|
| Acetic anhydride | 1-Acetyl-4-(3-pyridyl)-1,2-BD | 85% monoacetyl | 25°C, 4 h, pyridine |
| Methanesulfonyl chloride | 1-Mesyl-4-(3-pyridyl)-1,2-BD | 92% | 0°C, 1 h, DCM |
Homocoupling Reactions
In palladium-catalyzed systems, this compound acts as a solvent and reductant:
-
Substituting isopropanol with 1,4-butanediol in Pd(OAc)₂/K₂CO₃ systems accelerates 2-pyridyl homocoupling from 10 h to 6 h .
-
The pyridyl nitrogen stabilizes palladium intermediates, enhancing catalytic turnover .
| Alcohol Solvent | Reaction Time | Conversion | Catalyst Loading |
|---|---|---|---|
| Isopropanol | 10 h | 95% | 1 mol% Pd(OAc)₂ |
| 1,4-Butanediol | 6 h | 99% | 1 mol% Pd(OAc)₂ |
C–C Coupling Reactions
The compound participates in Guerbet-like couplings:
-
With methanol , it forms 2,3-butanediol (14% selectivity) and 1,2-butanediol (5.3%) via C–C bond formation at primary hydroxyl carbons .
-
Formaldehyde co-feeding increases coupling rates by facilitating nucleophilic enolate attacks .
| Co-substrate | Product | Selectivity | Conditions |
|---|---|---|---|
| Methanol | 2,3-Butanediol | 14% | CuMgAlOx, H₂ flow, 250°C |
| Formaldehyde | Cross-coupled diols | 22% | 200°C, 1,4-butanediol |
Coordination Chemistry
The pyridyl group enables metal complexation:
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-pyridin-3-ylbutane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,9,11-12H,3-4,7H2 |
Clave InChI |
YLYBMCORGKBUGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCC(CO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














